

Spectroscopic Analysis of 1-(3-(tert-Butyl)phenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-(tert-Butyl)phenyl)ethanone

Cat. No.: B1339674

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **1-(3-(tert-Butyl)phenyl)ethanone**. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

While experimental data for **1-(3-(tert-Butyl)phenyl)ethanone** is not readily available in public spectral databases, the following tables present the expected chemical shifts, absorption bands, and mass-to-charge ratios. These predictions are based on established principles of spectroscopy and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8	s	1H	Ar-H (proton at C2)
~7.6	d	1H	Ar-H (proton at C6)
~7.4	t	1H	Ar-H (proton at C5)
~7.3	d	1H	Ar-H (proton at C4)
~2.6	s	3H	-C(O)CH ₃
~1.3	s	9H	-C(CH ₃) ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~198	C=O
~152	Ar-C (C3, bearing tert-butyl group)
~137	Ar-C (C1, bearing acetyl group)
~130	Ar-CH (C5)
~128	Ar-CH (C6)
~125	Ar-CH (C4)
~124	Ar-CH (C2)
~35	-C(CH ₃) ₃
~31	-C(CH ₃) ₃
~27	-C(O)CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

IR (Infrared) Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2960	Strong	Aliphatic C-H stretch
~1685	Strong	C=O stretch (aromatic ketone)
~1600, ~1480	Medium-Strong	Aromatic C=C stretches
~1365	Strong	C-H bend (tert-butyl)
~1220	Strong	C-C(=O)-C stretch
~800	Strong	C-H out-of-plane bend (aromatic)

MS (Mass Spectrometry) Data (Predicted)

m/z Ratio	Relative Intensity (%)	Assignment
176	High	[M] ⁺ (Molecular Ion)
161	High	[M - CH ₃] ⁺ (Loss of methyl radical)
133	Medium	[M - COCH ₃] ⁺ (Loss of acetyl radical)
119	Medium	[M - C(CH ₃) ₃] ⁺ (Loss of tert-butyl radical)
91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion)
43	High	[CH ₃ CO] ⁺ (Acylum ion)

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality spectroscopic data for aromatic ketones like **1-(3-(tert-Butyl)phenyl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

A sample of **1-(3-(tert-Butyl)phenyl)ethanone** (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal reference standard.[\[1\]](#) The solution is then transferred into a 5 mm NMR tube.[\[2\]](#)[\[3\]](#) All solid particles should be removed, for instance by filtering the solution through a small plug of glass wool in a Pasteur pipette, to prevent distortion of the magnetic field.[\[3\]](#)

The NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, a standard one-pulse experiment is utilized. For ¹³C NMR, a proton-decoupled pulse sequence is employed to yield a spectrum with a single peak for each unique carbon atom. The resulting free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

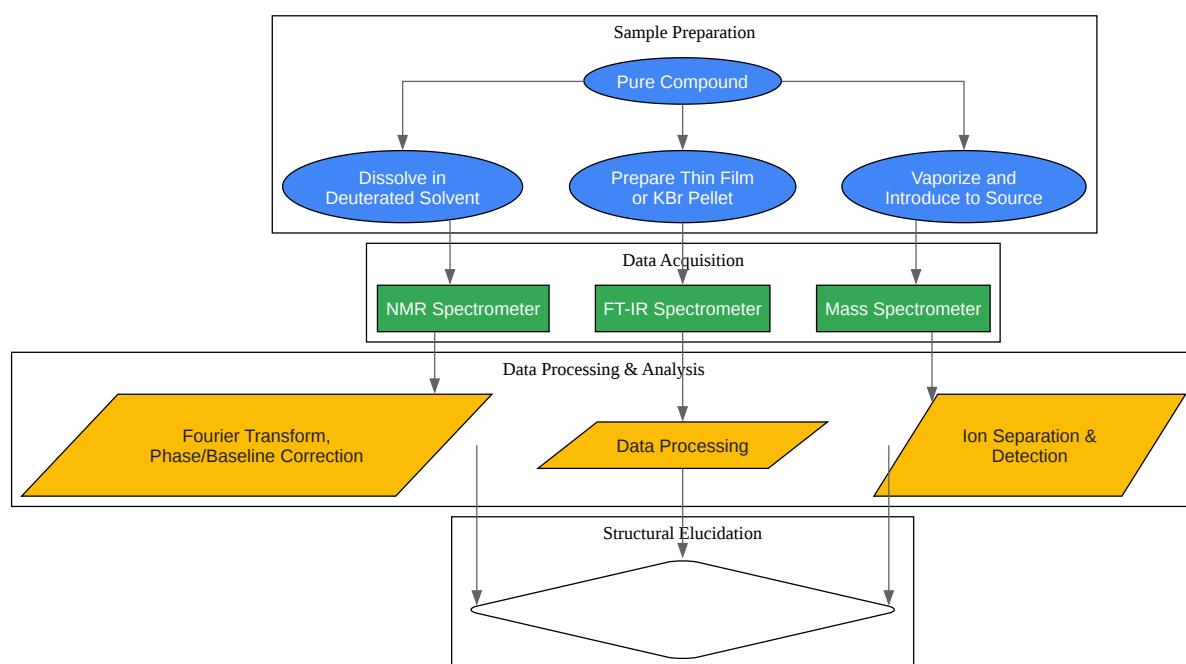
For a solid sample like **1-(3-(tert-Butyl)phenyl)ethanone**, a common preparation method is the thin solid film technique.[\[4\]](#) A small amount of the solid (around 50 mg) is dissolved in a few drops of a volatile solvent such as methylene chloride or acetone.[\[4\]](#) A drop of this solution is then applied to a salt plate (e.g., NaCl or KBr) and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[\[4\]](#) The plate is then mounted in the sample holder of an FT-IR spectrometer.[\[4\]](#)

Alternatively, a solid sample can be prepared as a KBr pellet. A small amount of the compound is mixed with dry potassium bromide (KBr) and ground to a fine powder. This mixture is then pressed under high pressure to form a transparent disk, which is placed in the spectrometer's sample holder.[\[5\]](#)

The IR spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

A minute quantity of the **1-(3-(tert-Butyl)phenyl)ethanone** sample is introduced into the ion source of a mass spectrometer. This can be done using a direct insertion probe or through the


output of a gas chromatograph (GC-MS).[6] In the ion source, the sample is vaporized and then ionized, commonly through electron impact (EI), where it is bombarded with a beam of high-energy electrons (typically 70 eV).[6][7]

This process leads to the formation of a molecular ion and various fragment ions. These ions are then accelerated and passed through a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[6] A detector then records the relative abundance of each ion, generating the mass spectrum.[8]

Mandatory Visualization

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6136-71-6|1-(3-(tert-Butyl)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 2. Spectral Database for Organic Compounds (SDBS) - DATAACC [dataacc.org]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 6. 1-(3,5-Di-tert-butylphenyl)ethanone | C16H24O | CID 10513778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]
- 8. 1-(3-(tert-Butyl)phenyl)ethanone , Package: 25g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-(3-(tert-Butyl)phenyl)ethanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1339674#spectroscopic-data-for-1-3-tert-butyl-phenyl-ethanone-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com